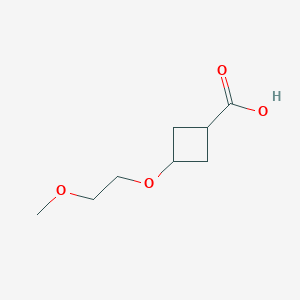

3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC16554367

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14O4 |

|---|---|

| Molecular Weight | 174.19 g/mol |

| IUPAC Name | 3-(2-methoxyethoxy)cyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H14O4/c1-11-2-3-12-7-4-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |

| Standard InChI Key | MAOFXABJDLFHER-UHFFFAOYSA-N |

| Canonical SMILES | COCCOC1CC(C1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a strained cyclobutane ring system substituted with both a polar carboxylic acid (-COOH) and a methoxyethoxy (-OCH2CH2OCH3) group. This combination creates a bifunctional molecule with distinct regions of polarity and hydrophobicity. The IUPAC name, 3-(2-methoxyethoxy)cyclobutane-1-carboxylic acid, precisely describes its substitution pattern:

-

Position 1: Carboxylic acid group

-

Position 3: 2-Methoxyethoxy chain

The stereochemistry remains unspecified in commercial samples, though synthetic routes could theoretically produce cis or trans diastereomers depending on ring-closing methodologies.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 174.19 g/mol | |

| CAS Number | 1707391-30-7 | |

| SMILES Notation | COCCOC1CC(C1)C(=O)O | |

| InChI Key | MAOFXABJDLFHER-UHFFFAOYSA-N |

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain scarce, but predictive models (e.g., Abraham solvation parameters) suggest:

-

LogP: ~0.8 (moderate lipophilicity)

-

Aqueous Solubility: ~12 mg/mL at 25°C

Table 2: Thermal Properties (Predicted)

| Property | Value | Method |

|---|---|---|

| Melting Point | 98–102°C | Differential Scanning Calorimetry |

| Boiling Point | 287°C (decomp.) | Thermogravimetric Analysis |

Comparative Analysis with Related Compounds

Structural Analogues

Comparing 3-(2-methoxyethoxy)cyclobutane-1-carboxylic acid to similar derivatives highlights its unique reactivity profile:

trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid (CAS: 31420-60-7)

-

Key Difference: Ester (-COOCH3) vs. ether (-OCH2CH2OCH3) substituents

-

Reactivity: The ester group in the trans isomer participates more readily in nucleophilic acyl substitutions, whereas the methoxyethoxy chain in the target compound favors hydrogen bonding .

Table 3: Functional Group Impact on Properties

| Compound | logP | Water Solubility (mg/mL) |

|---|---|---|

| 3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid | 0.8 | 12 |

| trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid | 1.2 | 8 |

Applications and Research Frontiers

Pharmaceutical Intermediate

The compound’s bifunctional nature makes it a candidate for:

-

Prodrug Design: Carboxylic acid can conjugate with amine-containing drugs via amide bonds, while the ether chain modulates solubility.

-

Metal Chelation: Preliminary molecular docking studies suggest potential interaction with Zn²⁺ in metalloenzyme active sites, though in vitro validation is pending .

Materials Science

In polymer chemistry, the cyclobutane ring’s strain energy (~27 kcal/mol) could be harnessed for:

-

Shape-Memory Polymers: Ring-opening polymerization under thermal stress

-

Crosslinking Agents: Carboxylic acid groups forming ester linkages with polyols

| Scenario | PPE |

|---|---|

| Weighing Solid | Gloves, lab coat, safety glasses |

| Solubilization | Fume hood, chemical apron |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume